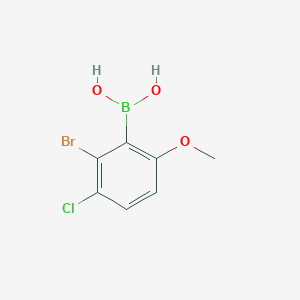
2-Bromo-3-chloro-6-methoxyphenylboronic acid
描述
2-Bromo-3-chloro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-3-chloro-6-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 2-Bromo-3-chloro-6-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other palladium-catalyzed reactions, such as the Heck reaction and the Sonogashira coupling .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and an aryl halide in a solvent like toluene or ethanol.
Heck Reaction: Involves a palladium catalyst (e.g., Pd(OAc)2), a base (e.g., Et3N), and an alkene in a solvent like DMF.
Sonogashira Coupling: Utilizes a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and an alkyne in a solvent like THF.
Major Products: The major products formed from these reactions are typically biaryl compounds, styrenes, and substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2-Bromo-3-chloro-6-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: It is used in the production of advanced materials, such as OLEDs and conducting polymers.
作用机制
The mechanism of action of 2-Bromo-3-chloro-6-methoxyphenylboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
相似化合物的比较
- 2-Bromo-6-chloro-3-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 2-Bromo-3-chloro-6-methoxyphenylboronic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 3-methoxyphenylboronic acid and 4-methoxyphenylboronic acid, the additional halogen substituents provide more opportunities for selective functionalization and can enhance the compound’s utility in the synthesis of complex molecules .
属性
IUPAC Name |
(2-bromo-3-chloro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIQUUCAJBCHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)
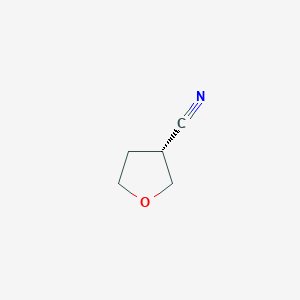


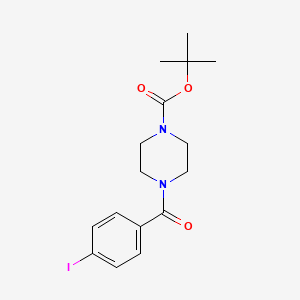
![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
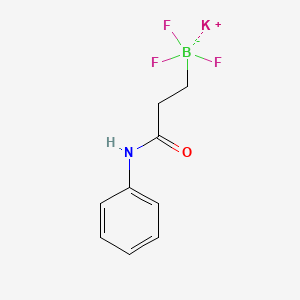
![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)
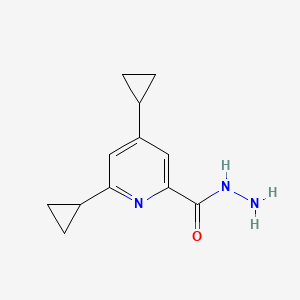
![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)
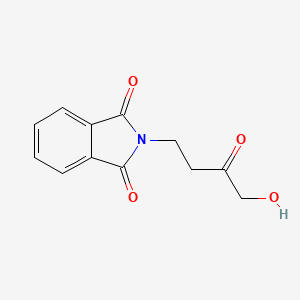

![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)
